- Boehmite@SiO2@ Tris (hydroxymethyl)aminomethane-Cu(I): a novel, highly efficient and reusable nanocatalyst for the C-C bond formation and the synthesis of 5-substituted 1H-tetrazoles in green mediaApplied Organometallic Chemistry, 2020, 34(10),,
Cas no 96859-34-6 (3-(1H-Tetrazol-5-yl)phenol)

3-(1H-Tetrazol-5-yl)phenol structure
Produktname:3-(1H-Tetrazol-5-yl)phenol
3-(1H-Tetrazol-5-yl)phenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(1H-Tetrazol-5-yl)phenol
- 3-(2H-tetrazol-5-yl)Phenol
- 5-(3-HYDROXYPHENYL) TETRAZOLE
- 5-(3-Hydroxyphenyl)tetrazole
- m-tetrazolylphenol
- 5-(3-Hydroxyphenyl)-1H-tetrazole
- 3-(2H-tetrazol-5-yl)-phenol
- IZORRBUQWFSCII-UHFFFAOYSA-N
- 5606AJ
- SY012314
- 3-(1H-Tetrazol-5-yl)phenol, AldrichCPR
- 5-(3-hydroxyphenyl) tetrazole, AldrichCPR
- 3-(2H-Tetrazol-5-yl)phenol (ACI)
- Phenol, 3-(1H-tetrazol-5-yl)- (9CI)
- CS-11245
- AKOS000297953
- EN300-1847310
- 3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOL
- AC1662
- 96859-34-6
- SCHEMBL859970
- 3-(2H-1,2,3,4-tetrazol-5-yl)phenol
- CS-0199270
- WDA85934
- DTXSID80541300
- Z2757293160
- MFCD06797247
-
- MDL: MFCD06797247
- Inchi: 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
- InChI-Schlüssel: IZORRBUQWFSCII-UHFFFAOYSA-N
- Lächelt: OC1C=C(C2NN=NN=2)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 162.05400
- Monoisotopenmasse: 162.054161
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 154
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Oberflächenladung: 0
- Tautomerzahl: 13
- Topologische Polaroberfläche: 74.7
Experimentelle Eigenschaften
- Farbe/Form: Weißes oder cremefarbenes kristallines Pulver
- Dichte: 1.458
- Schmelzpunkt: 245-246°C
- Siedepunkt: 436°C at 760 mmHg
- Flammpunkt: 217.5℃
- Brechungsindex: 1.668
- PSA: 74.69000
- LogP: 0.57230
- Löslichkeit: Nicht bestimmt
3-(1H-Tetrazol-5-yl)phenol Sicherheitsinformationen
- Code der Gefahrenkategorie: 36/37/38-22
- Sicherheitshinweise: 26-36/37/39
-
Identifizierung gefährlicher Stoffe:
3-(1H-Tetrazol-5-yl)phenol Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
3-(1H-Tetrazol-5-yl)phenol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-0.25g |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | ≥97% | 0.25g |
¥31.0 | 2023-09-15 | |
Alichem | A019146268-5g |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 95% | 5g |
$338.64 | 2023-08-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-10g |
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |
96859-34-6 | ≥97% | 10g |
¥1668.0 | 2023-09-15 | |
TRC | T205680-250mg |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 250mg |
$121.00 | 2023-05-17 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-25g |
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |
96859-34-6 | ≥97% | 25g |
¥9950.0 | 2023-09-15 | |
TRC | T205680-500mg |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 500mg |
$178.00 | 2023-05-17 | ||
abcr | AB206558-5 g |
3-(1H-Tetrazol-5-yl)phenol, 97%; . |
96859-34-6 | 97% | 5 g |
€451.00 | 2023-07-20 | |
Enamine | EN300-1847310-0.1g |
3-(1H-1,2,3,4-tetrazol-5-yl)phenol |
96859-34-6 | 95% | 0.1g |
$33.0 | 2023-09-19 | |
Enamine | EN300-1847310-2.5g |
3-(1H-1,2,3,4-tetrazol-5-yl)phenol |
96859-34-6 | 95% | 2.5g |
$224.0 | 2023-09-19 | |
Cooke Chemical | A8501032-250MG |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 97% | 250mg |
RMB 335.20 | 2025-02-21 |
3-(1H-Tetrazol-5-yl)phenol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: (SP-4-2)-[2-(Amino-κN)-2-(hydroxymethyl)-1,3-propanediol-κO1][2-(amino-κN)-2-(hy… (supported on Boehmite@SiO2) Solvents: Polyethylene glycol ; 130 min, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: Iron Solvents: Water ; 120 min, 100 °C
Referenz
- Introduction of Fe into mesoporous MCM-41 for the synthesis of 5-substituted 1H-Tetrazoles from aryl nitriles in waterMicroporous and Mesoporous Materials, 2021, 328,,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Hydrochloric acid Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Sodium azide ; overnight, reflux
1.2 Reagents: Sodium azide ; overnight, reflux
Referenz
- Photophysical and biological investigation of phenol substituted rhenium tetrazolato complexesDalton Transactions, 2019, 48(41), 15613-15624,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ; 7 h, 120 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Activated Fuller's earth as an inexpensive, eco-friendly, efficient catalyst for the synthesis of 5-aryl 1-H-tetrazole via [3+2] cycloaddition of nitriles and sodium azideTetrahedron Letters, 2016, 57(51), 5815-5819,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; rt → 160 °C; 18 h, 160 °C
Referenz
- 4-Aminothieno[3,2]pyridine-7-carboxylic acid derivatives as Raf kinase inhibitors, their preparation, pharmaceutical compositions, and use as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 10 h, rt → 130 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance PropertiesInternational Journal of Molecular Sciences, 2023, 24(9),,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 12 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referenz
- A novel method for the synthesis of 5-substituted 1H-tetrazole from oxime and sodium azideTetrahedron Letters, 2012, 53(29), 3706-3709,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine, hydrochloride , Sodium azide Solvents: Toluene ; rt → reflux; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt
Referenz
- 3-Heterocycle-Phenyl N-Alkylcarbamates as FAAH Inhibitors: Design, Synthesis and 3D-QSAR StudiesChemMedChem, 2010, 5(2), 213-231,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride Solvents: Dimethylformamide
Referenz
- Rearrangement reactions of (hydroxyphenyl)carbenesJournal of Organic Chemistry, 1996, 61(13), 4462-4465,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Iron oxide (Fe2O3) (complexes with copper acetate and triethanolamine) Solvents: Dimethylformamide ; 200 min, 70 °C
Referenz
- Anchoring of triethanolamine-Cu(II) complex on magnetic carbon nanotube as a promising recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles from aldehydesMolecular Diversity, 2020, 24(2), 319-333,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Copper Solvents: Dimethylformamide ; 2.5 h, 80 °C
Referenz
- Magnetic nitrogen-doped carbon derived from silk cocoon biomass: a promising and sustainable support for copperResearch on Chemical Intermediates, 2022, 48(4), 1383-1401,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: Copper Solvents: Water ; 80 min, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Synthesis, characterization and catalytic activity of copper deposited on MCM-41 in the synthesis of 5-substituted 1H-tetrazolesJournal of Porous Materials, 2023, 30(3), 949-963,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Aryloxybenzoic acid compounds, Federal Republic of Germany, , ,
3-(1H-Tetrazol-5-yl)phenol Raw materials
3-(1H-Tetrazol-5-yl)phenol Preparation Products
3-(1H-Tetrazol-5-yl)phenol Verwandte Literatur
-
1. Book reviews
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96859-34-6)3-(1H-Tetrazol-5-yl)phenol

Reinheit:99%
Menge:25g
Preis ($):290.0